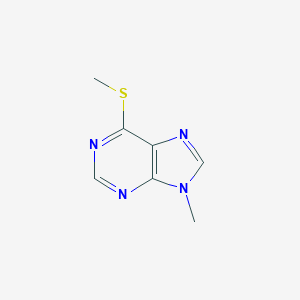
9-methyl-6-methylsulfanylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-6-methylsulfanylpurine: is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a methyl group at the 9th position and a methylthio group at the 6th position on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-methylsulfanylpurine typically involves the alkylation of 6-methylthiopurine. One common method includes the reaction of 6-methylthiopurine with methyl iodide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-methyl-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the purine ring, particularly at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide is a common reagent for alkylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-methyl-6-methylsulfanylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with purine-binding enzymes, affecting their function .
Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of 9-methyl-6-methylsulfanylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .
Vergleich Mit ähnlichen Verbindungen
6-Methylthiopurine: Similar structure but lacks the methyl group at the 9th position.
9-Methylpurine: Similar structure but lacks the methylthio group at the 6th position.
6-Thioguanine: Contains a thiol group instead of a methylthio group at the 6th position.
Uniqueness: 9-methyl-6-methylsulfanylpurine is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with enzymes and nucleic acids, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
1127-75-9 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2SC |
Key on ui other cas no. |
1127-75-9 |
Synonyme |
9-Methyl-6-(methylthio)-9H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















